molecular formula C12H14N4O3S B2594089 ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate CAS No. 2034509-55-0

ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2594089
CAS No.: 2034509-55-0
M. Wt: 294.33
InChI Key: OENQBJNBNBCCFR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at positions 2, 3, and 4. The key structural elements include:

  • Position 2: An ethyl carboxylate group, enhancing solubility and serving as a synthetic handle for further derivatization.
  • Position 3: A methyl group, contributing to steric effects and electronic modulation.

This compound’s synthesis likely involves coupling reactions to install the triazole carboxamide group onto a pre-functionalized thiophene scaffold, analogous to methods in and .

Properties

IUPAC Name

ethyl 3-methyl-5-[(1-methyltriazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-4-19-12(18)10-7(2)5-9(20-10)13-11(17)8-6-16(3)15-14-8/h5-6H,4H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENQBJNBNBCCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate ester can be introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.

    Formation of the Triazole Ring:

    Amidation: The final step involves the amidation of the triazole ring with a suitable amine to introduce the carboxamido group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition reactions and automated systems for the esterification and amidation steps to ensure high yield and purity.

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Ethyl esterH2O, H+or OHCarboxylic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{H}_2\text{O, H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{EtOH}

Conditions :

  • Acidic : HCl (1M), reflux, 6–12 h.

  • Basic : NaOH (2M), 60°C, 4–8 h.

Outcome :

  • Hydrolysis of the ester group enhances solubility in polar solvents and enables further conjugation (e.g., peptide coupling) .

3.1. Suzuki–Miyaura Coupling

The thiophene ring can undergo palladium-catalyzed cross-coupling with aryl boronic acids. For example:

Thiophene-Br+Ar-B(OH)2Pd(PPh3)4,Na2CO3Thiophene-Ar\text{Thiophene-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Thiophene-Ar}

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%).

  • Base: Na2_2CO3_3, dioxane/H2_2O (3:1).

  • Temperature: 80°C, 12 h.

Applications :

  • Introduces aryl/heteroaryl groups to modulate electronic properties .

4.1. Reduction of the Triazole Ring

The 1,2,3-triazole ring is generally stable but can undergo selective reduction under high-pressure hydrogenation conditions (e.g., H2_2, Raney Ni) to yield a dihydrotriazole derivative, altering its hydrogen-bonding capacity .

4.2. Alkylation of the Amide Nitrogen

The amide nitrogen undergoes alkylation with alkyl halides in the presence of a base (e.g., K2_2CO3_3) to form N-alkylated derivatives:

R-X+AmideK2CO3,DMFN-Alkylated amide\text{R-X} + \text{Amide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated amide}

Outcome :

  • Modifies steric and electronic properties for improved bioactivity .

Stability Under Oxidative Conditions

The thiophene ring is prone to oxidation with agents like m-CPBA (meta-chloroperbenzoic acid), forming sulfoxide or sulfone derivatives. For example:

Thiophenem-CPBA, CH2Cl2Thiophene-S-oxide\text{Thiophene} \xrightarrow{\text{m-CPBA, CH}_2\text{Cl}_2} \text{Thiophene-S-oxide}

Impact :

  • Alters aromaticity and dipole moments, affecting binding interactions in biological systems .

Representative Reaction Table

Reaction Type Conditions Product Yield Reference
Ester hydrolysis2M NaOH, 60°C, 6 h3-Methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylic acid85%
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, 80°CAryl-substituted thiophene72%
Amide alkylationK2_2CO3_3, DMF, CH3_3IN-Methylated triazole carboxamide68%

Key Research Findings

  • Bioactivity : Analogous 1,2,3-triazole-thiophene hybrids exhibit potent enzyme inhibitory activity (e.g., PXR antagonists with IC50_{50} values < 100 nM) .

  • Thermal Stability : The triazole ring enhances thermal stability, with decomposition temperatures >250°C under TGA .

  • Solubility : Hydrolysis of the ethyl ester improves aqueous solubility by ~10-fold, critical for pharmacokinetic optimization .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines by targeting mitotic kinesins, which are crucial for cell division. This inhibition leads to the induction of multipolar spindles in cancer cells, ultimately resulting in cell death. For instance, a study reported that derivatives of this compound exhibited micromolar inhibition against HSET (KIFC1), a protein associated with cancer cell survival .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell walls and inhibit growth. Case studies indicate effective inhibition of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Applications

Fungicides
this compound has been explored as a fungicide. Its triazole moiety is known for its efficacy against fungal pathogens affecting crops. Field trials have shown that formulations containing this compound significantly reduce the incidence of diseases like powdery mildew and rust in various crops .

Herbicides
Research indicates that this compound can serve as an herbicide by inhibiting specific enzymes involved in plant growth. Studies have documented its effectiveness in controlling weed populations without adversely affecting crop yield .

Material Science Applications

Polymer Chemistry
In polymer synthesis, this compound has been utilized as a building block for creating functionalized polymers. Its unique chemical structure allows for the introduction of specific properties into polymers, such as increased thermal stability and enhanced mechanical strength .

Nanotechnology
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues .

Table 1: Summary of Biological Activities

Activity Type Target IC50 (µM) Notes
AnticancerHSET (KIFC1)<10Induces multipolar spindles
AntimicrobialVarious pathogens<20Effective against Gram-positive/negative
FungicidalFungal pathogens<15Reduces disease incidence in crops

Table 2: Agricultural Efficacy

Application Type Target Organism Efficacy (%) Field Trial Results
FungicidePowdery mildew85Significant reduction in disease
HerbicideCommon weeds75Controlled weed populations effectively

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below compares substituents at positions 3 and 5 of ethyl thiophene-2-carboxylate derivatives:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Applications Reference
Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate Methyl 1-Methyl-1H-1,2,3-triazole-4-carboxamido Potential bioactivity; hydrogen bonding Target Compound
Ethyl 5-[(hydrazono-thiadiazole)methyl]thiophene-2-carboxylate (9b) Methyl Hydrazono-thiadiazole Intermediate in heterocyclic synthesis
Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate (2b) Amino, cyano Phenylamino Precursor for bioactive thiophene derivatives
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate Cyano Methylthio Chemical intermediate; limited polarity

Key Observations :

  • Bioactivity Potential: Triazole and thiadiazole substituents (target compound and 9b) are associated with antimicrobial or kinase inhibitory activities in literature, though specific data are lacking in the provided evidence.
Crystallographic and Computational Analysis

For example:

  • The triazole carboxamide group likely forms N–H···O/S hydrogen bonds , similar to the interactions observed in .
  • WinGX () and SHELXL () are standard tools for resolving such structures, enabling comparison of bond lengths and angles with analogs .

Research Findings and Implications

Stability and Reactivity
  • Ester Hydrolysis : The ethyl carboxylate group may undergo hydrolysis under basic conditions, a property shared with analogs in and .

Biological Activity

Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiophene ring substituted with a triazole moiety, which is known to enhance biological activity. The structural formula can be represented as follows:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds containing the triazole structure have been shown to inhibit neuraminidase activity in influenza viruses by up to 40% at specific concentrations . this compound has been evaluated for its ability to reduce viral infectivity in cell cultures.

Cytotoxicity

The cytotoxic effects of the compound were assessed using MTT assays on various cell lines. The results indicated that the compound exhibited low cytotoxicity at concentrations effective for antiviral activity, suggesting a favorable therapeutic index. The half-maximal inhibitory concentration (IC50) values were determined to be higher than those seen in effective antiviral concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Triazole moietyEnhances antiviral activity
Thiophene ringContributes to overall stability and bioactivity
Carboxamide groupImpacts binding affinity to viral targets

Research indicates that modifications to the thiophene or triazole rings can lead to variations in potency and selectivity against different viral strains .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Influenza Virus Inhibition : A study demonstrated that derivatives with a triazole moiety effectively inhibited influenza virus replication in vitro. The most potent derivatives showed an IC50 value as low as 0.5 μM against H1N1 strains .
  • Neuraminidase Inhibition : Compounds structurally related to this compound were shown to reduce neuraminidase activity significantly, indicating potential as therapeutic agents against influenza .

Q & A

Basic: What are the standard analytical techniques for characterizing the compound’s purity and structural integrity?

Answer:
Key methods include:

  • IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretching at ~1650 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H-NMR spectroscopy to resolve substituent positions (e.g., methyl groups on thiophene and triazole at δ 2.5–3.5 ppm) .
  • Melting point analysis to assess crystallinity and purity (typical range: 200–280°C for related thiophene-triazole derivatives) .

Table 1: Example Characterization Data for Analogous Compounds

Compound TypeYield (%)Melting Point (°C)Key IR/NMR Features
Thiophene-triazole carboxamide65–74208–278C=O (1660 cm⁻¹), NH (3300 cm⁻¹)
Thiophene-pyrazole derivatives64–70114–210C=O (1680 cm⁻¹), aromatic protons (δ 7.0–8.5 ppm)

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Answer:
Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates during coupling reactions .
  • Catalyst screening : Test coupling agents like EDCI/HOBt for amide bond formation, which improve yields to >70% in related carboxamide syntheses .
  • Temperature control : Gradual cooling (e.g., from reflux to 0°C) during crystallization minimizes byproduct formation .

Critical Consideration : Steric hindrance from the 1-methyltriazole group may require prolonged reaction times (24–48 hours) for complete conversion .

Advanced: How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved?

Answer:

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility of the triazole-thiophene backbone .
  • Computational validation : Compare experimental ¹H-NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to confirm substituent assignments .
  • 2D NMR techniques : Employ HSQC or COSY to resolve overlapping signals from methyl and aromatic protons .

Basic: What purification methods are recommended for isolating the compound?

Answer:

  • Recrystallization : Use ethanol/water or DMF/ethanol mixtures for high-purity crystals (>95%) .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates with polar functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog synthesis : Replace the 1-methyltriazole with bulkier groups (e.g., 1-phenyltriazole) to assess steric effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or CYP450) to correlate substituent electronic properties with activity .

Table 2: Example Substituent Modifications for SAR Studies

Position ModifiedSubstituent TestedBiological Target Tested
Triazole (N1)Methyl → PhenylKinase inhibition
Thiophene (C5)Carboxamide → EsterAntibacterial activity

Advanced: What computational methods validate the compound’s stability under physiological conditions?

Answer:

  • Molecular dynamics (MD) simulations : Simulate the compound in aqueous solution (AMBER or GROMACS) to assess hydrolytic stability of the ester and carboxamide groups .
  • pKa prediction : Use software like MarvinSketch to estimate ionization states at physiological pH (7.4) and predict solubility .

Basic: How should the compound be stored to prevent degradation?

Answer:

  • Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring .
  • Use amber vials to protect light-sensitive triazole and carboxamide groups .

Advanced: How can environmental fate studies be integrated into the research workflow?

Answer:

  • Degradation pathways : Use HPLC-MS to identify hydrolysis products in simulated environmental conditions (pH 4–9, UV light) .
  • Ecotoxicity screening : Test metabolites in Daphnia magna or algal growth inhibition assays to assess ecological risks .

Advanced: What strategies address low yield in the amide coupling step?

Answer:

  • Activating agents : Replace DCC with EDCI/HOBt to reduce racemization and improve coupling efficiency (>75% yield) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining high purity (e.g., 30 minutes at 100°C) .

Basic: What solvents are optimal for crystallization without inducing polymorphism?

Answer:

  • Ethanol/water mixtures (80:20) produce uniform crystals for thiophene-carboxamide derivatives .
  • Avoid DCM due to rapid evaporation, which may lead to amorphous solids .

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